molecular formula C16H12N2 B1590248 1,3-Diaminopyrene CAS No. 92821-64-2

1,3-Diaminopyrene

Cat. No. B1590248
CAS RN: 92821-64-2
M. Wt: 232.28 g/mol
InChI Key: WOFKFNZIJZWWPZ-UHFFFAOYSA-N
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Description

1,3-Diaminopyrene (1,3-DAP) is a chemical compound used in various scientific research and applications . It has been used in high-performance liquid chromatography (HPLC) methods for sensitive determination .


Molecular Structure Analysis

The molecular formula of 1,3-Diaminopyrene is C16H12N2 . This means it consists of 16 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms. The average mass is 232.280 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diaminopyrene include a molecular weight of 232.29 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical examples of physical properties .

Scientific Research Applications

Fluorescence in Solid State

1,3-Diaminopyrene (DAP) derivatives have been used to create fluorescent materials. For instance, the formation of two-dimensional imine-based covalent-organic frameworks (COFs) using DAP derivatives leads to materials exhibiting dramatic layer-packing-driven fluorescence in the solid state. This fluorescence arises from the three-dimensional arrangement of pyrene units among layers, controlled at an atomic level through the chemical design of the building blocks used in their synthesis (Albacete et al., 2018).

Bioimaging Applications

DAP derivatives have been developed for bioimaging applications. A material synthesized for fluorescent recognition of 1,3-diaminopropane showed potential for fingerprint recognition based on aggregation-induced emission enhancement (AIEE) and could be suitable as an effective sensor for detecting 1,3-diaminopropane in living systems with strong "turn-on" fluorescence. This material demonstrated good biocompatibility and effectiveness in recognizing 1,3-diaminopropane in HeLa cells (Bai et al., 2021).

Electrocatalysis

DAP derivatives have been explored in electrocatalysis. The study of Schiff-condensation reactions between DAP and certain ligands resulted in the creation of COFs with significant electrocatalytic properties. This application is critical in the development of advanced materials for electrochemical sensors and energy storage devices (Albacete et al., 2018).

Supercapacitors

DAP-modified reduced graphene oxide composites have shown excellent performance as electrode materials for supercapacitors. Compared to pristine reduced graphene oxide, these composites exhibit significantly better performance, demonstrating their potential in energy storage fields (Kang et al., 2020).

Sensor Development

DAP derivatives have been used to develop highly selective sensors. A pyrene derivative containing a diaminomaleonitrile moiety showed high selectivity for Cu2+ detection, with significant fluorescence enhancement observed in the presence of Cu2+. This indicates the potential of DAP derivatives in developing selective and sensitive chemical sensors (Wu et al., 2010).

Safety And Hazards

While specific safety data for 1,3-Diaminopyrene was not found, it’s important to handle all chemicals with care. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

pyrene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFKFNZIJZWWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532860
Record name Pyrene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diaminopyrene

CAS RN

92821-64-2
Record name Pyrene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diaminopyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
K Hayakawa, R Kitamura, M Butoh, N Imaizumi… - Analytical …, 1991 - Springer
A high performance liquid chromatographic (HPLC) method with chemiluminescence (CL) detection was developed for the sensitive determination of 1,3-diaminopyrene (1,3-DAP), 1,6-…
Number of citations: 99 link.springer.com
Y HASHIMOTO, K SHUDO - Chemical and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
Isomers of dinitropyrenes (1, 3-, 1, 6-, and 1, 8-dinitropyrenes) uncontaminated by the other isomers were prepared from the corresponding diaminopyrenes by oxidation, or nucleophilic …
Number of citations: 35 www.jstage.jst.go.jp
T MURAHASHI, M MIYAZAKI, R KAKIZAWA… - Eisei kagaku, 1995 - jstage.jst.go.jp
Direct-acting mutagenic 1, 3-dinitropyrene (LB-DNP), 1, 6-DNP, 1, 8-DNP and l-nitropyrene (1-NP) and indirect-acting mutagenic benzolalpyrene (BaP) in airborne particulates collected …
Number of citations: 53 www.jstage.jst.go.jp
A Nagai, Y Okabeb - scholar.archive.org
Squaric acid (> Tokyo Kasei Kogyo, Co.,> 98%), 1, 3-diaminopyrene (Wako Chemicals Co., 99.5%), and 1, 6-diaminopyrene (Wako Chemicals Co., 99.5%) was used as received. …
Number of citations: 0 scholar.archive.org
村橋毅, 宮崎元一, 柿澤降一, 山岸義久, 北村守次… - 衛生化学, 1995 - jlc.jst.go.jp
Direct-acting mutagenic 1, 3-dinitropyrene (1, 3-DNP), 1, 6-DNP, 1, 8-DNP and 1-nitropyrene (1-NP) and indirect-acting mutagenic benzo [a] pyrene (BaP) in airborne particulates …
Number of citations: 3 jlc.jst.go.jp
PF Wu, TA Chiang, LF Wang, CS Chang… - … and Molecular Mechanisms …, 1998 - Elsevier
According to earlier studies, fumes from cooking oils were found to be mutagenic and several polycyclic aromatic hydrocarbons (PAHs), (benzo(a)pyrene (B(a)P), benz(a)antracene (B(a…
Number of citations: 74 www.sciencedirect.com
橋本祐一, 首藤紘一 - Chemical and Pharmaceutical Bulletin, 1984 - jlc.jst.go.jp
Isomers of dinitropyrenes (1, 3-, 1, 6-, and 1, 8-dinitropyrenes) uncontaminated by the other isomers were prepared from the corresponding diaminopyrenes by oxidation, or nucleophilic …
Number of citations: 3 jlc.jst.go.jp
A Nagai, Y Okabe - Chemical Communications, 2014 - pubs.rsc.org
New π-conjugated oligomers with high crystallinity were prepared from the simple solvothermal reaction of squaric acid and diaminopyrenes. The oligomers were bonded at the 1,3- …
Number of citations: 12 pubs.rsc.org
EA Straube, W Dekant, W Völkel - Journal of the American Society for …, 2004 - Springer
The only relevant source for human exposure to dinitropyrenes is diesel engine emissions. Due to this specificity, dinitropyrenes may be used as biomarkers for monitoring human …
Number of citations: 68 link.springer.com
AFM EL-Mahdy, SW Kuo - Polymer, 2018 - Elsevier
A new pyrene-functionalized polytyrosine (pyrene-PTyr) by using l-tyrosine-N-carboxyanhydride as monomer synthesized through simple ring-opening polymerization with 1,6-…
Number of citations: 9 www.sciencedirect.com

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